![molecular formula C28H23Cl3N2O5S B2408716 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide CAS No. 338961-76-5](/img/structure/B2408716.png)
2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if applicable.
Synthesis Analysis
The synthesis of a compound involves the processes used to create it. This can include the raw materials used, the reactions that occur, and the conditions under which the synthesis takes place.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This can include its reactivity, the products it forms, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
Chemical Synthesis and Modification
Various derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, similar in structure to the compound , have been synthesized. These derivatives were created using methyl chloroacetate, and the influence of solvent polarity on the chlorination process in the benzene ring was examined. It was found that a higher polarity of the solvent favored the chlorination process (Wang et al., 2011).
Antioxidant and Enzyme Inhibitory Activity
Derivatives of benzene sulfonamide, structurally related to the compound of interest, have shown promising biological activities. These derivatives were synthesized and tested for their antioxidant activities using methods like 2,2-diphenyl1-picrylhydrazil (DPPH) scavenging. Additionally, they exhibited significant inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, with some compounds being potent inhibitors of acetylcholinesterase (Fatima et al., 2013).
Anticancer Activity
Compounds structurally similar to 2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide have been synthesized and assessed for their anticancer activity. For instance, certain sulfonamide derivatives have been synthesized and exhibited significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound was especially potent against breast cancer cell lines (Ghorab et al., 2015).
Antimicrobial and Antibacterial Activity
A variety of acetamide and sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antibacterial properties. These compounds have shown considerable antibacterial activity against various strains of bacteria (Patel & Agravat, 2009). Further studies confirmed the antibacterial and antifungal potential of other similar compounds, with some exhibiting low toxicity and promising inhibitory effects against specific bacterial and fungal strains (Abbasi et al., 2020).
Structural Analysis and Optimization
Research has also focused on the crystal structure analysis of compounds closely related to the target compound, contributing to the understanding of their molecular geometry and interactions. For instance, the crystal structure of an amide fungicide revealed insights into its structural properties and intermolecular interactions (Park et al., 2015).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, and its implications for various fields such as medicine, industry, or environmental science.
Please note that not all information may be available for all compounds, especially those that are less well-studied or very new. For specific information on a particular compound, consulting the primary scientific literature, databases like PubChem or ChemSpider, or textbooks may be necessary. Always follow safety guidelines when handling chemicals. If you have more specific questions about this compound or another one, feel free to ask!
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23Cl3N2O5S/c1-37-22-11-13-23(14-12-22)39(35,36)33(17-28(34)32-21-9-7-20(29)8-10-21)26-16-27(25(31)15-24(26)30)38-18-19-5-3-2-4-6-19/h2-16H,17-18H2,1H3,(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEPFXMGSCFPDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl3N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

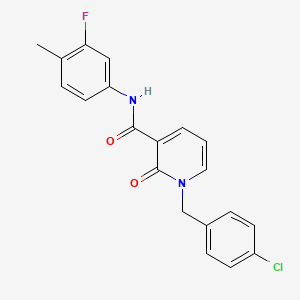
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
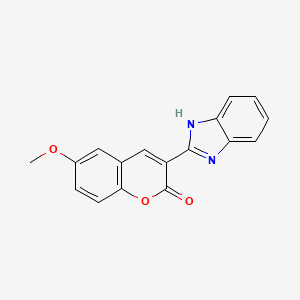
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)
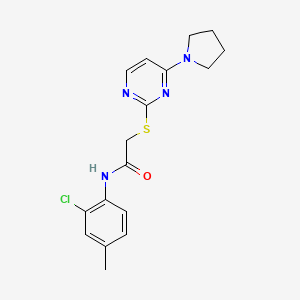
![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
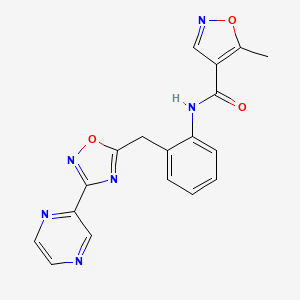
![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)
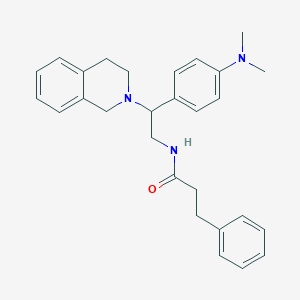
![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)
![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)
![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)